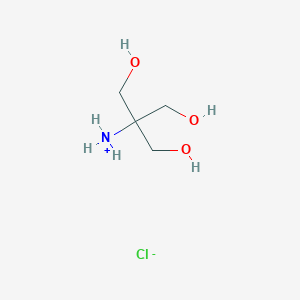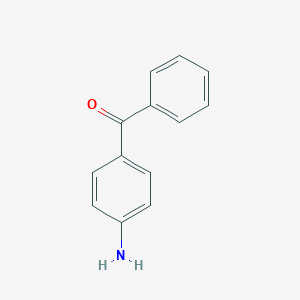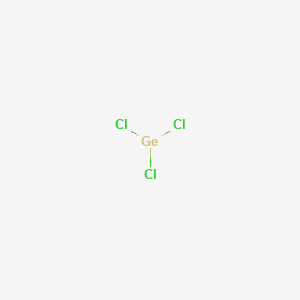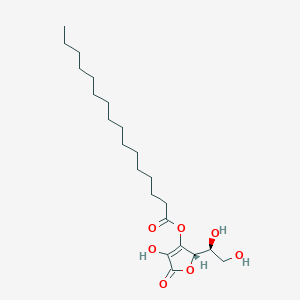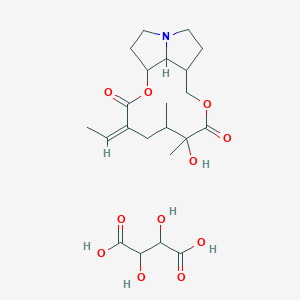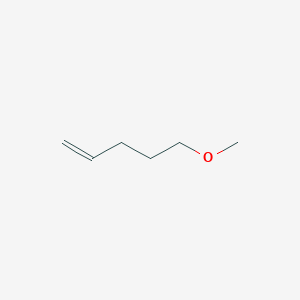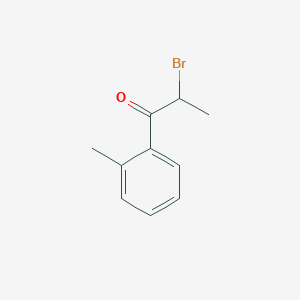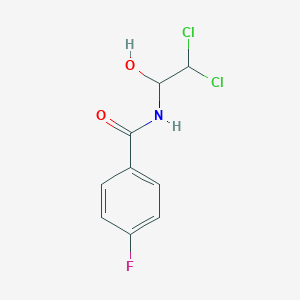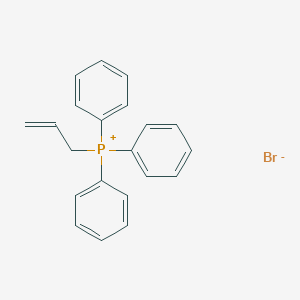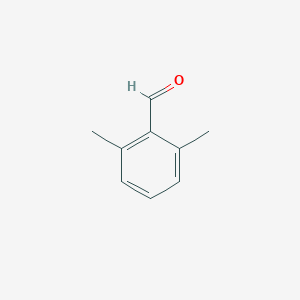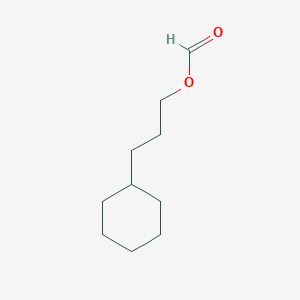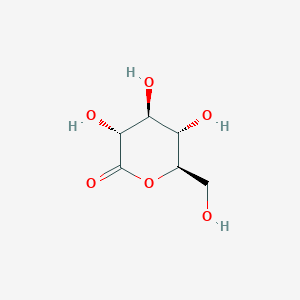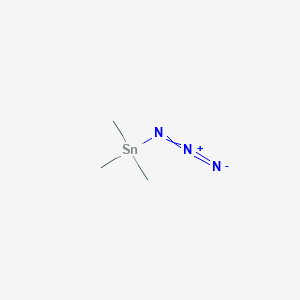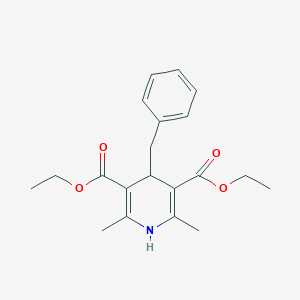
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, also known as BDP, is a compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the family of pyridine carboxylic acids and is commonly used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. In organic chemistry, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is commonly used as a building block for the synthesis of other compounds, such as polyesters and polyamides. In materials science, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In pharmacology, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and signaling pathways in cells. In particular, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in immune cells. In vivo studies have shown that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can reduce inflammation and tumor growth in animal models of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester in lab experiments is its relatively simple synthesis method and high yield. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are many potential future directions for research on 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester and related compounds. Another area of interest is the exploration of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's potential applications in materials science, such as the synthesis of new MOFs with improved properties. In pharmacology, there is interest in further exploring 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's anti-inflammatory and anti-cancer properties, as well as its potential for use in combination therapy with other drugs. Finally, there is interest in further elucidating the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is a multi-step process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with benzyl bromide and diethyl carbonate. The reaction is carried out in the presence of a catalyst such as potassium carbonate, and the product is purified using column chromatography. The yield of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester obtained from this process is typically around 60-70%.
Propriétés
Numéro CAS |
1539-57-7 |
|---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester |
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
diethyl 4-benzyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-24-19(22)17-13(3)21-14(4)18(20(23)25-6-2)16(17)12-15-10-8-7-9-11-15/h7-11,16,21H,5-6,12H2,1-4H3 |
Clé InChI |
JHHPUDNXDLHTHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C |
Autres numéros CAS |
1539-57-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



